N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide

Description

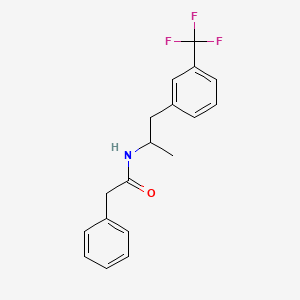

N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring a phenethylamine backbone with a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring and a methyl (-CH₃) group at the alpha position of the ethyl chain.

Properties

CAS No. |

21015-09-8 |

|---|---|

Molecular Formula |

C18H18F3NO |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

2-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C18H18F3NO/c1-13(22-17(23)12-14-6-3-2-4-7-14)10-15-8-5-9-16(11-15)18(19,20)21/h2-9,11,13H,10,12H2,1H3,(H,22,23) |

InChI Key |

UMRKULZQEPEFNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylbenzene and phenylacetic acid.

Formation of Intermediate: The alpha-methyl-m-trifluoromethylbenzene is first converted to an intermediate compound through a series of reactions, which may include halogenation and subsequent substitution reactions.

Amidation Reaction: The intermediate is then reacted with phenylacetic acid or its derivatives under appropriate conditions to form the final amide product. This step often involves the use of coupling reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Electronic Effects on Reactivity

The reactivity of N-substituted 2-phenylacetamides in alkylation reactions is strongly influenced by the electronic nature of the substituents on the aryl group. Key analogs include:

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂ in NPA, -CF₃ in the target compound) enhance the nucleophilicity of the amide nitrogen by stabilizing the transition state through resonance withdrawal .

- Chlorophenyl (CPA) and phenyl (PPA) substituents exhibit high selectivity in benzylation due to balanced electronic and steric profiles .

- Interfacial vs. Extraction Mechanisms : NPA, CPA, and PPA reactions proceed via interfacial mechanisms under phase-transfer catalysis (PTC), while ethyl or benzyl-substituted analogs follow extraction mechanisms . The target compound’s trifluoromethyl group likely aligns it with the interfacial pathway.

Inferences :

- Alpha-methyl substitution could modulate steric interactions with biological targets, as seen in other phenethylamine derivatives .

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenylacetamide moiety. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially impacting its biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Microsomal Epoxide Hydrolase (mEH) : Studies have shown that compounds with similar structures can inhibit mEH, which plays a crucial role in the metabolism of xenobiotics and endogenous lipid mediators. This inhibition can lead to altered physiological functions and potential therapeutic benefits in conditions like ischemia and cancer .

- Phosphoinositide 3-Kinases (PI3K) : The structural modifications in related compounds have demonstrated selective inhibition of class II PI3K, which is involved in cell signaling pathways critical for cell survival and proliferation .

Antinociceptive and Anticonvulsant Effects

Several studies have investigated the antinociceptive (pain-relieving) and anticonvulsant properties of phenylacetamide derivatives:

- Anticonvulsant Activity : Compounds similar to this compound have shown promising results in seizure models, indicating their potential as anticonvulsants. For instance, derivatives exhibited effective doses (ED50) in various seizure models, suggesting a mechanism involving calcium channel inhibition .

- Anti-inflammatory Activity : Related phenylacetamides have been studied for their anti-inflammatory effects. In animal models of arthritis, these compounds reduced inflammatory markers such as IL-1 beta and TNF-alpha, demonstrating their potential in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.